Bergamottin

Catalog No.
S8342403
CAS No.
M.F
C21H22O4
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bergamottin

Product Name

Bergamottin

IUPAC Name

4-(3,7-dimethylocta-2,6-dienoxy)furo[3,2-g]chromen-7-one

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h5,7-10,12-13H,4,6,11H2,1-3H3

InChI Key

DBMJZOMNXBSRED-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)C

Canonical SMILES

CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)C

Description

5-Geranoxypsoralen;Bergamottin; Bergaptin is a natural product found in Hansenia forbesii, Citrus hystrix, and other organisms with data available.

Bergamottin, also known as 5-geranoxypsoralen, is a natural furanocoumarin predominantly found in grapefruit and bergamot orange. It was first isolated from bergamot oil in 1937 and is primarily responsible for the well-known grapefruit juice effect, which significantly affects the metabolism of various medications by inhibiting cytochrome P450 enzymes, particularly CYP3A4. This inhibition can lead to increased bioavailability of certain drugs in the bloodstream, making bergamottin a compound of interest in pharmacology and toxicology .

Typical of furanocoumarins. Its primary action involves the reversible inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, bergamottin competes with substrates for binding to the active site of CYP3A4, thereby reducing the enzyme's ability to metabolize various drugs . Additionally, it can be oxidized to form dihydroxybergamottin and epoxybergamottin, which also exhibit similar inhibitory effects on cytochrome P450 enzymes .

Bergamottin exhibits significant biological activities beyond its role as a cytochrome P450 inhibitor. It has been studied for its potential antimutagenic properties, demonstrating effectiveness against mutagens such as 3-methylcholanthrene and benzo[a]pyrene . Furthermore, research indicates that bergamottin and its derivatives may possess anticancer properties, particularly through modifications that enhance their efficacy against cancer cell lines . The compound's ability to modulate enzyme activity also suggests potential therapeutic applications in enhancing the bioavailability of co-administered drugs.

The synthesis of bergamottin can be achieved through several methods, often starting from simpler compounds derived from the shikimate pathway. A common synthetic route involves the alkylation of umbelliferone with geranyl pyrophosphate to yield bergapten, followed by further transformations to obtain bergamottin . Recent studies have explored novel synthetic analogs that enhance its potency as a CYP3A4 inhibitor by incorporating paramagnetic groups or other modifications to the geranyl side chain .

Bergamottin's primary application lies in its role as a natural inhibitor of cytochrome P450 enzymes, especially CYP3A4. This property has significant implications in pharmacology, particularly in drug interactions where grapefruit juice consumption can alter the metabolism of medications such as statins and antihypertensives. Additionally, ongoing research aims to explore its potential use in developing therapeutic agents that can improve drug bioavailability or serve as anticancer agents .

Numerous studies have focused on bergamottin's interactions with various medications. The compound is known to inhibit the metabolism of numerous drugs processed by CYP3A4, leading to increased plasma concentrations and potential adverse effects. For example, it has been shown to affect the pharmacokinetics of statins like lovastatin and simvastatin . The duration of this interaction can last up to 72 hours after grapefruit consumption due to the time required for enzyme activity recovery . Understanding these interactions is crucial for clinicians when prescribing medications that may interact with grapefruit products.

Bergamottin belongs to a class of compounds known as furanocoumarins, which share structural similarities but differ in their biological activities and chemical properties. Here are some notable similar compounds:

Compound NameStructure TypeBiological Activity
DihydroxybergamottinFuranocoumarinStronger CYP3A4 inhibitor than bergamottin
PsoralenFuranocoumarinAntimicrobial and phototoxic properties
AngelicinAngular furanocoumarinAntiviral and anticancer properties
6′,7′-EpoxybergamottinOxidized derivativeInhibits CYP3A4; potential therapeutic uses

Uniqueness: Bergamottin is particularly unique due to its potent inhibition of CYP3A4 and its widespread presence in grapefruit juice. Unlike other furanocoumarins, it specifically enhances the oral bioavailability of certain drugs while also exhibiting potential anticancer effects when modified chemically .

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Exact Mass

338.15180918 g/mol

Monoisotopic Mass

338.15180918 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-02-18

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